N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide belongs to a class of thioacetamide derivatives featuring a thieno[3,2-d]pyrimidinone core linked to substituted aryl groups via a sulfur-containing bridge. Its structure combines a 2,5-dimethoxyphenyl acetamide moiety with a 3-methyl-4-oxothieno[3,2-d]pyrimidine scaffold, which is associated with diverse biological activities, including antimicrobial and kinase inhibitory properties, as observed in structurally analogous compounds . This article compares its structural and functional attributes with related compounds, emphasizing synthesis, substituent effects, and biological performance.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-20-16(22)15-11(6-7-25-15)19-17(20)26-9-14(21)18-12-8-10(23-2)4-5-13(12)24-3/h4-8H,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACORPZFCRASIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thienopyrimidinone Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution or via a coupling reaction.
Formation of the Thioacetamide Linkage: This involves the reaction of the thienopyrimidinone intermediate with a thioacetamide derivative under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thienopyrimidinone moiety can be reduced to form alcohol derivatives.
Substitution: The dimethoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
Cytotoxicity
Research has demonstrated that this compound may possess selective cytotoxic effects against cancer cell lines. Notably:
- Compounds with similar structural motifs have exhibited effective cytotoxicity towards human cancer cells while sparing normal cells .
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For example:
- Studies suggest that similar compounds can act as inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- Anticancer Research : A study focused on compounds structurally related to N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide found promising results in inhibiting tumor growth in vitro .
- Neuroprotective Studies : Research indicated that similar compounds could protect neuronal cells from oxidative stress and apoptosis, suggesting therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro/fluoro substituents (e.g., 4j, 5.6) may improve membrane permeability but reduce solubility, whereas methoxy groups (target compound, Compound 19) enhance hydrophilicity .
- Kinase Inhibition : Compound 19’s 3,5-dimethoxyphenyl and trifluoromethyl groups suggest tailored interactions with CK1’s ATP-binding pocket .
Antimicrobial Activity (Ev5)
Compound 4j demonstrated potent activity against S. aureus (Gram-positive) and C. albicans (fungal), with inhibition zones exceeding 20 mm. The chloro/fluoro substituents likely enhance lipophilicity, promoting microbial membrane disruption .
Kinase Inhibition (Ev3)
Compound 19 showed selective CK1 inhibition (IC₅₀ = 0.89 µM), attributed to its trifluoromethyl and dimethoxyphenyl groups, which may occupy hydrophobic pockets in the kinase domain .
Hypothesized Activity of Target Compound
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H17N3O4S
- Molecular Weight : 357.45 g/mol
- CAS Number : 1252815-77-2
The compound features a dimethoxyphenyl group linked through a thioacetamide bridge to a thienopyrimidinone moiety. This unique structure suggests diverse chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thienopyrimidinone Core : Cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
- Introduction of the Dimethoxyphenyl Group : Achieved via electrophilic aromatic substitution.
- Formation of the Thioacetamide Linkage : Reaction with a thioacetamide derivative under controlled conditions.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to cellular receptors could modulate signal transduction pathways.
- DNA/RNA Interaction : The compound might intercalate or bind to nucleic acids, influencing gene expression or replication.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticonvulsant Activity : Preliminary studies suggest efficacy in reducing seizure activity in animal models.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains in vitro.
- Anti-inflammatory Effects : In vivo studies indicate that it may reduce inflammation markers.
In Vivo Studies
A study conducted by Severina et al. (2021) explored the anticonvulsant properties of related compounds through molecular docking and pharmacological testing. Their findings suggest that similar thienopyrimidinone derivatives exhibit significant anticonvulsant activity through modulation of neurotransmitter systems .
ADMET Properties
An analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties reveals:
| Property | Value |
|---|---|
| Lipophilicity (Log P) | 3.36 |
| Druglikeness Violations | 0 |
| H-bond Acceptors | 6 |
| H-bond Donors | 1 |
| Synthetic Accessibility | 3.32 |
These properties indicate favorable characteristics for drug development .
Comparative Analysis with Similar Compounds
The structural complexity and unique functional groups present in this compound differentiate it from other thienopyrimidinone derivatives. Its diverse reactivity and biological activity suggest potential applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
